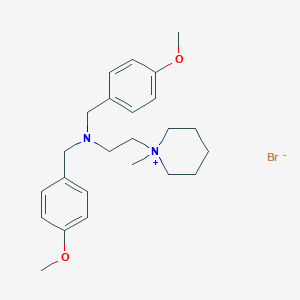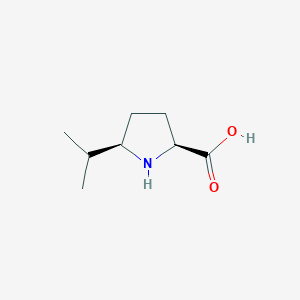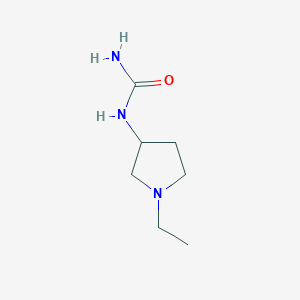![molecular formula C7H7ClN2S B010112 [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride CAS No. 103819-04-1](/img/structure/B10112.png)
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is a synthetic compound that has gained significant attention in the scientific community due to its potential applications in various fields, including medicinal chemistry, biochemistry, and pharmacology. This compound has a unique structure that makes it an attractive candidate for drug development, particularly for the treatment of various diseases.
Mécanisme D'action
The mechanism of action of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride is not fully understood. However, studies have suggested that it may act by inhibiting the activity of various enzymes involved in cell proliferation and survival. Additionally, it has also been found to induce apoptosis, a process that leads to programmed cell death.
Effets Biochimiques Et Physiologiques
Studies have shown that [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride exhibits several biochemical and physiological effects. For instance, it has been found to inhibit the activity of DNA topoisomerase II, an enzyme that plays a crucial role in DNA replication and repair. Moreover, it has also been shown to induce cell cycle arrest and inhibit the activity of various signaling pathways involved in cancer cell growth and survival.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride in lab experiments is its potent antitumor activity. This makes it an attractive candidate for the development of new anticancer drugs. However, one of the limitations of using this compound is its potential toxicity, which may limit its clinical applications.
Orientations Futures
Several future directions can be explored in the research on [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride. One possible direction is to investigate its potential applications in the treatment of other diseases, such as bacterial and fungal infections. Additionally, further studies can be conducted to elucidate its mechanism of action and identify potential targets for drug development. Moreover, the development of new synthetic methods for this compound can also be explored to improve its yield and purity.
Méthodes De Synthèse
The synthesis of [1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride involves a series of chemical reactions that require specific reagents and conditions. One of the most common methods for synthesizing this compound is through the reaction of 2-aminopyridine with 2-bromo-1-(2-chloroethyl)benzene in the presence of a palladium catalyst. The resulting product is then treated with thioacetamide to yield the final product.
Applications De Recherche Scientifique
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride has been extensively studied for its potential applications in medicinal chemistry. Several studies have shown that this compound exhibits potent antitumor activity against various cancer cell lines, including breast, lung, and colon cancer. Moreover, it has also been found to possess antimicrobial and antifungal properties, making it a promising candidate for the development of new antibiotics.
Propriétés
Numéro CAS |
103819-04-1 |
|---|---|
Nom du produit |
[1,3]Thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride |
Formule moléculaire |
C7H7ClN2S |
Poids moléculaire |
186.66 g/mol |
Nom IUPAC |
[1,3]thiazolo[3,2-a]pyridin-4-ium-3-amine;chloride |
InChI |
InChI=1S/C7H7N2S.ClH/c8-6-5-10-7-3-1-2-4-9(6)7;/h1-5H,8H2;1H/q+1;/p-1 |
Clé InChI |
YXKMPGPNITTXQO-UHFFFAOYSA-M |
SMILES |
C1=CC=[N+]2C(=C1)SC=C2N.[Cl-] |
SMILES canonique |
C1=CC=[N+]2C(=C1)SC=C2N.[Cl-] |
Synonymes |
Alkenes, C15-20, polymers with lard oil and sulfurized Bu oleate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[2-[4-(2-methoxy-6-phenyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-5-yl)phenoxy]ethyl]pyrrolidine](/img/structure/B10029.png)
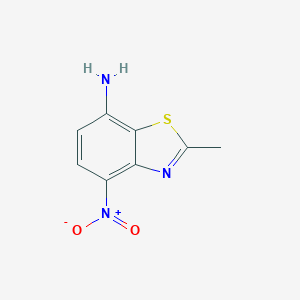
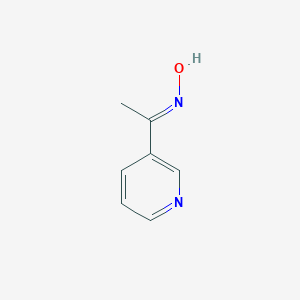
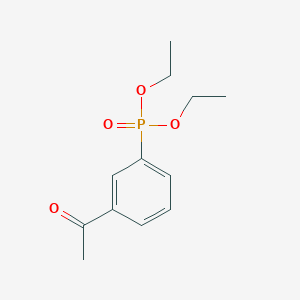
![(8R,9S,10R,13S,14S)-10,13-dimethyl-4-phenylsulfanyl-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-3,17-dione](/img/structure/B10038.png)
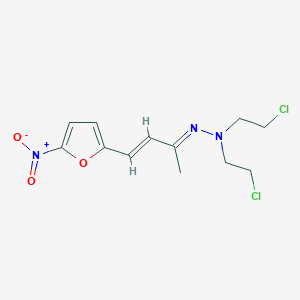
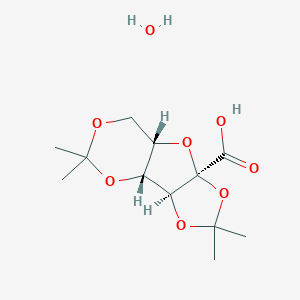
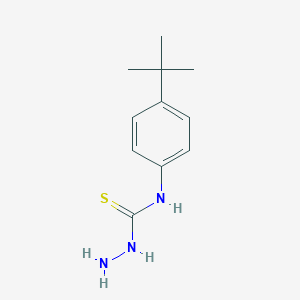
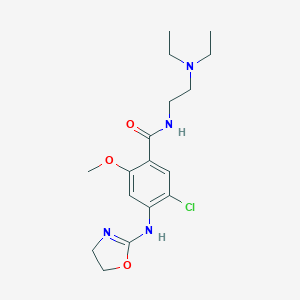
![6'-(Dibutylamino)-2'-(4-fluoroanilino)-3'-methylspiro[2-benzofuran-3,9'-xanthene]-1-one](/img/structure/B10048.png)

